molecular formula C24H30N4O3 B13658302 methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate

methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate

Cat. No.: B13658302
M. Wt: 422.5 g/mol
InChI Key: KOLTWQICZYJIRV-UHFFFAOYSA-N
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Description

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate is a synthetic pyrimidine derivative characterized by a unique structural framework. The compound features a pyrimidine core substituted with a penta-2,4-dien-2-yl-anilino group at position 2 and a heptanoate ester chain linked via an amide bond at position 3. Its synthesis likely involves multi-step reactions, including amide coupling and esterification, as inferred from analogous synthetic protocols .

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate

InChI

InChI=1S/C24H30N4O3/c1-4-12-19(2)28(21-13-8-7-9-14-21)24-26-17-20(18-27-24)23(30)25-16-11-6-5-10-15-22(29)31-3/h4,7-9,12-14,17-18H,1,5-6,10-11,15-16H2,2-3H3,(H,25,30)

InChI Key

KOLTWQICZYJIRV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)N(C1=CC=CC=C1)C2=NC=C(C=N2)C(=O)NCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate typically involves multiple steps. One common method includes the reaction of 2-(diphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide with hydroxylamine in the presence of sodium hydroxide, methanol, and dichloromethane at low temperatures . This reaction yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other pyrimidine-based derivatives, which are widely explored for their pharmacological properties. Key analogues include:

Compound Name Core Structure Substituents Bioactivity Notes Reference
Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate Pyrimidine Penta-2,4-dien-2-yl-anilino (position 2); heptanoate ester (position 5) Not reported in evidence
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-carbonitrile Thiazole (position 4); 3-hydroxyphenylamino (position 2) Antiproliferative activity (reported)
2-(F5-Methoxy-10-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl)amino)pyrimidine derivative Pyrimidine Spiro-indole-piperidine (position 2); methoxy group Kinase inhibition (inferred)

Key Structural Differences :

  • Substituent Complexity: The target compound’s penta-2,4-dien-2-yl-anilino group introduces conjugated double bonds, enhancing electrophilic reactivity compared to simpler aryl or hydroxyl-substituted analogues (e.g., ).
  • Ester Chain Length: The heptanoate ester chain may improve membrane permeability relative to shorter-chain esters (e.g., methyl or ethyl esters) but could reduce solubility in aqueous media .
Functional and Bioactivity Comparisons
  • Synthetic Accessibility: The synthesis of the target compound likely parallels methods for other pyrimidine derivatives, such as base-catalyzed amidation (e.g., potassium carbonate in methanol) . However, the penta-2,4-dien-2-yl group may require specialized handling due to its instability.
  • Bioactivity Potential: While direct data are absent, structurally related compounds exhibit diverse activities: Pyrimidine-carbonitrile derivatives (e.g., compound 3 in ) show antiproliferative effects, attributed to kinase inhibition. Spiro-indole-piperidine pyrimidines (e.g., ) are associated with CNS-targeted activity. The target compound’s extended ester chain and conjugated diene may confer unique interactions with hydrophobic binding pockets or redox-sensitive targets.
Analytical and Profiling Methods
  • LC/MS Profiling: Marine actinomycete-derived compounds are prioritized using LC/MS for structural novelty , a method applicable to identifying minor structural variations in synthetic analogues.
  • Graph-Based Comparison : Chemical structure comparison via graph theory (e.g., detecting isomorphic subgraphs) highlights shared pyrimidine cores but distinct substituent topologies .

Biological Activity

Methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article provides a detailed overview of the biological activity associated with this compound, including synthesized derivatives, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C24H30N4O3
  • Molecular Weight: 430.53 g/mol
  • CAS Number: 76854124

The compound features a heptanoate backbone linked to a pyrimidine moiety, which is crucial for its biological activity. The presence of the penta-2,4-dien-2-yl group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. In particular, studies have shown that derivatives of pyrimidine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study on related compounds, the cytotoxicity was evaluated using the NCI-60 cell line panel. The results demonstrated that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. For instance:

CompoundIC50 (μM)Cell Line
Compound A0.2HCT116
Compound B1.1HCT116

These findings suggest that modifications to the pyrimidine structure can significantly influence biological activity.

The mechanism by which this compound exerts its effects may involve targeting specific cellular pathways. Preliminary studies suggest that it may act as an inhibitor of eukaryotic translation elongation factor 1A (eEF1A), a critical protein involved in protein synthesis.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific structural components in determining the biological efficacy of this compound and its derivatives. Variations in the side chains and core structure have been shown to affect both permeability and potency:

ModificationChangeIC50 (μM)
Parent Compound-0.2
Hydroxyl Group AdditionIncreased potency0.1
Side Chain AlterationDecreased potency>75

These data highlight that even minor modifications can lead to significant changes in bioactivity.

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